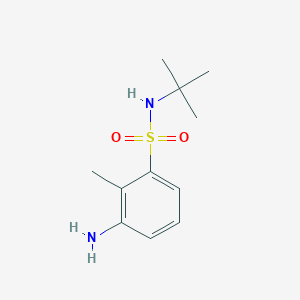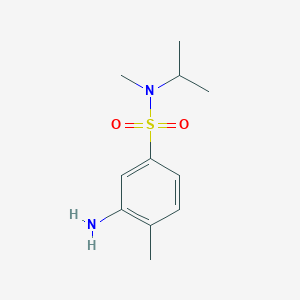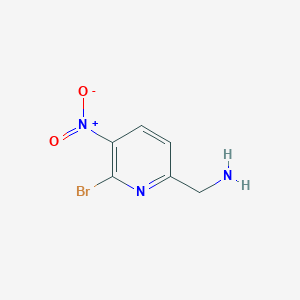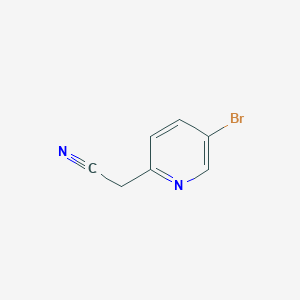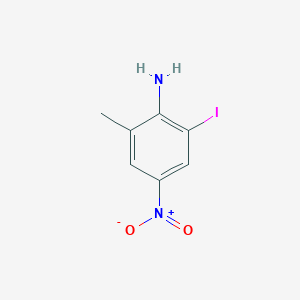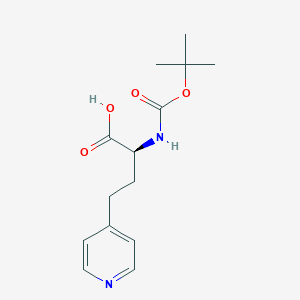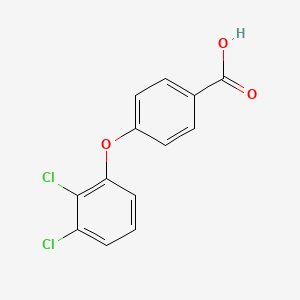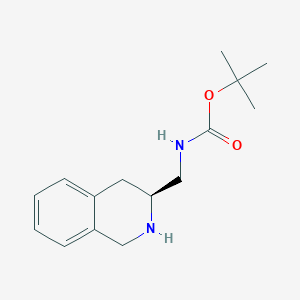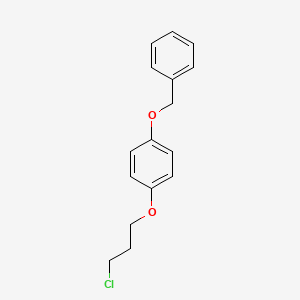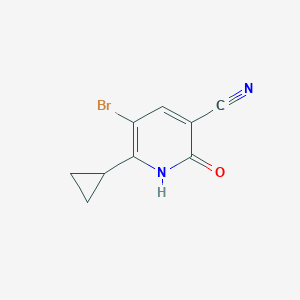
5-Bromo-6-cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Vue d'ensemble
Description
“5-Bromo-6-cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile” is a chemical compound with the CAS Number: 1135283-57-6 . It has a molecular weight of 239.07 and its IUPAC name is the same as the given name . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H7BrN2O/c10-7-3-6 (4-11)9 (13)12-8 (7)5-1-2-5/h3,5H,1-2H2, (H,12,13) . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound has a melting point range of 239 - 231 degrees . It is a solid substance .Applications De Recherche Scientifique
Proteomics Research
This compound is utilized in proteomics , which is the large-scale study of proteins, their structures, and functions. The compound’s unique structure allows it to interact with various proteins, which can be useful for identifying protein modifications, interactions, and expression levels in different biological samples .
Drug Synthesis Intermediate
It serves as an intermediate in the synthesis of more complex chemical entities. Its bromine and nitrile groups make it a versatile precursor for constructing pharmacologically active molecules, potentially leading to new drug discoveries .
Material Science
In material science, this compound could be used to develop new organic electronic materials due to its aromatic structure and electron-withdrawing groups, which are essential for creating semiconducting properties .
Analytical Chemistry
The compound’s distinct chemical properties make it suitable for use as a standard or reference material in analytical methods such as HPLC or mass spectrometry, aiding in the quantification and detection of similar compounds .
Chemical Biology
In chemical biology, it can be used to study enzyme-substrate interactions, particularly in enzymes that process aromatic or heterocyclic substrates. This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .
Agricultural Chemistry
The nitrile group of the compound suggests potential applications in agricultural chemistry, possibly as a precursor for the synthesis of herbicides or pesticides that target specific enzymes or pathways in pests .
Organic Synthesis Research
Researchers in organic synthesis might explore this compound for developing new synthetic routes or methodologies, leveraging its reactivity for cyclization reactions or as a building block for heterocyclic compounds .
Pharmacological Studies
Given its structural similarity to known bioactive compounds, it could be investigated for its pharmacological effects, including its potential role as an anti-inflammatory or analgesic agent, as indicated by related indole derivatives studies .
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-6-cyclopropyl-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-3-6(4-11)9(13)12-8(7)5-1-2-5/h3,5H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHGJKPNUCANQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C(=O)N2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-N-[2-(pyridin-2-yl)ethyl]pyridin-2-amine](/img/structure/B1517292.png)
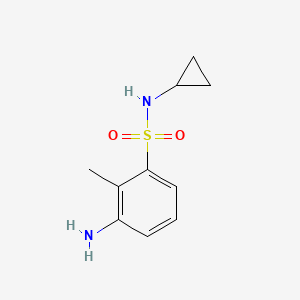
![4-[Ethyl(phenyl)amino]benzoic acid](/img/structure/B1517294.png)
